Computed Lipophilicity (logP) Head-to-Head: Target Compound vs. Clioquinol
The computed octanol-water partition coefficient (logP) for the target compound is 3.755 [1], whereas clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) has a computed logP of approximately 3.0 [2]. The +0.75 log unit difference represents a roughly 5.6-fold higher predicted partition coefficient, indicating that the propanoic acid hydrochloride derivative is substantially more lipophilic than the parent hydroxyquinoline.
| Evidence Dimension | Computed octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 3.755 |
| Comparator Or Baseline | Clioquinol (CAS 130-26-7): logP ≈ 3.0 (computed, PubChem) |
| Quantified Difference | ΔlogP = +0.75; ~5.6-fold higher predicted partition ratio |
| Conditions | Computed values from PubChem (XLogP3 algorithm) and vendor technical datasheet; experimental logP values not available for direct comparison |
Why This Matters
Higher predicted lipophilicity impacts membrane permeability, plasma protein binding, and formulation strategy—procurement decisions for ADME screening must use the correct analog because a 0.75 logP shift can alter predicted CNS penetration and oral absorption classifications.
- [1] Chembase.cn substance entry for 2-[(5-chloro-7-iodoquinolin-8-yl)oxy]propanoic acid hydrochloride. Enamine LLC. LogP: 3.755. View Source
- [2] PubChem Compound Summary for CID 2787, Clioquinol. Computed LogP (XLogP3): ~3.0. National Center for Biotechnology Information. View Source
